4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
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Overview
Description
4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine involves multiple steps, starting with the preparation of the core triazatetracyclic structure. This is typically achieved through a series of cyclization reactions involving o-phenylenediamines and o-cyanobenzaldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction rates and yields. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s unique structure allows it to fit precisely into the enzyme’s active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
- 8-ethyl-13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- 8-ethyl-13-(pentylsulfanyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
Uniqueness
4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its high specificity and potency as an enzyme inhibitor, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N4OS2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine |
InChI |
InChI=1S/C22H28N4OS2/c1-2-3-6-13-28-22-19-18(23-14-24-22)17-15-7-4-5-8-16(15)20(25-21(17)29-19)26-9-11-27-12-10-26/h14H,2-13H2,1H3 |
InChI Key |
NWOFAAPCCXSPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
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